2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide
Description
This compound features a nicotinamide backbone with 2,6-dimethoxy substituents, linked via a methyl group to a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine scaffold bearing a trifluoromethyl (CF₃) group at position 4. The dimethoxy groups may improve solubility and electronic distribution, while the tetrahydro-pyridine ring could influence conformational flexibility and bioavailability.
Properties
IUPAC Name |
2,6-dimethoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O3/c1-26-13-6-4-10(15(21-13)27-2)14(25)20-7-12-23-22-11-5-3-9(8-24(11)12)16(17,18)19/h4,6,9H,3,5,7-8H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVHNJOUCIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a triazole nucleus, such as this one, are known to bind with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets by forming bonds, leading to changes in the biological system.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities. This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for triazolothiadiazine and its derivatives, which may provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Triazole compounds are known to show versatile biological activities, suggesting that this compound may have various molecular and cellular effects.
Biological Activity
The compound 2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide represents a novel class of compounds with potential therapeutic applications. This article explores its biological activity based on recent research findings, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Nicotinamide moiety : Known for its role in cellular metabolism and as a precursor for NAD+.
- Triazolo-pyridine framework : Implicated in various biological activities including enzyme inhibition and receptor modulation.
Biological Activity Overview
Recent studies have identified several biological activities associated with this compound:
-
Anticancer Activity
- Mechanism : The compound has shown significant anticancer effects by inducing apoptosis in cancer cells. Notably, it activates the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 in HT-29 colon cancer cells .
- IC50 Values : The IC50 value for the compound was reported between 6.587 to 11.10 µM against HT-29 cells, indicating potent anticancer properties .
- Neurokinin-3 Receptor Modulation
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study examining the effects of various triazole derivatives on cancer cell lines, 2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide was highlighted for its ability to significantly reduce cell viability in HT-29 cells compared to control groups. The study emphasized the importance of structural modifications in enhancing biological activity and therapeutic efficacy .
Scientific Research Applications
Chemical Characteristics
The compound features a unique structure that combines elements of nicotinamide and a trifluoromethyl-substituted triazole. Its molecular formula is , with a molecular weight of approximately 395.34 g/mol. The presence of the trifluoromethyl group enhances its biological activity and solubility.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of heterocyclic compounds have been shown to inhibit viral replication in various studies. Specifically, compounds inspired by triazole structures have demonstrated efficacy against tobacco mosaic virus (TMV) and other viral pathogens .
Anticancer Properties
The incorporation of nitrogen-containing heterocycles into drug design has led to the development of novel anticancer agents. Studies have reported that compounds with similar frameworks possess cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting tumor growth . The unique interaction of the compound's structure with cellular targets may enhance its potential as an anticancer therapeutic.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of heterocyclic compounds suggest that they can mitigate neurodegenerative conditions. Compounds with triazole rings have been linked to improved cognitive function and reduced oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antiviral Efficacy Against TMV
In a comprehensive study, a series of phenanthrene-containing N-heterocyclic compounds were synthesized and evaluated for their antiviral activity against TMV. Among these, certain derivatives exhibited higher efficacy than traditional antiviral agents like ribavirin. The study highlighted the potential for developing new antiviral drugs based on structural analogs of 2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of N-heterocyclic compounds revealed that derivatives similar to 2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide showed significant cytotoxic effects against breast cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*ALS: Acetolactate synthase; †Estimated based on CF₃ contribution.
Structural Features and Implications
- Triazolo Rings : Both the target compound and flumetsulam incorporate nitrogen-rich heterocycles, which are critical for binding to ALS in herbicides . However, the target’s triazolo-pyridine system may offer enhanced steric complementarity compared to flumetsulam’s triazolopyrimidine.
- Trifluoromethyl Group : The CF₃ group in the target compound is absent in oxadixyl and triaziflam. This group typically enhances binding affinity and prolongs half-life by resisting oxidative metabolism.
Mechanism and Efficacy
- Hypothetical ALS Inhibition: The target compound’s triazolo ring aligns with ALS inhibitors like flumetsulam, but its nicotinamide group could introduce novel binding interactions, possibly improving weed resistance management .
- Fungicidal Potential: While oxadixyl targets RNA polymerase, the target’s dimethoxy groups might enable antifungal activity by disrupting membrane integrity, though this remains speculative.
Physicochemical and Environmental Behavior
- Lipophilicity : The CF₃ group likely increases the target’s logP compared to oxadixyl (logP = 1.2), enhancing cuticular penetration in plants but risking bioaccumulation.
- Solubility : The dimethoxy groups may improve water solubility relative to triaziflam, which has high soil adsorption, reducing leaching risks.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyridine core. Key steps include:
- Core assembly : Cyclization of pyridine derivatives with triazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine .
- Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical reactions, followed by coupling with the nicotinamide moiety using carbodiimide-based coupling agents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C-NMR to confirm regiochemistry of the triazole ring and substituent positions (e.g., distinguishing between C-3 and C-8 substitution on the pyridine core) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula, especially given the presence of labile groups like trifluoromethyl .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch in nicotinamide at ~1650–1700 cm⁻¹) .
Q. What solubility challenges are anticipated, and how can they be addressed?
The compound’s dimethoxy and trifluoromethyl groups may reduce aqueous solubility. Mitigation strategies include:
- Solvent screening : Test DMSO for stock solutions and PBS with 0.1% Tween-80 for in vitro assays .
- Salt formation : Explore hydrochloride or sodium salts to improve hydrophilicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic substitution : Replace methoxy groups with halogens or hydrogen to assess steric/electronic effects on target binding .
- Trifluoromethyl analogs : Synthesize derivatives with difluoromethyl or methyl groups to evaluate hydrophobic interactions .
- Biological assays : Test against panels of kinases or GPCRs to identify primary targets (see Table 1 for similar compounds’ activities) .
Table 1 : Bioactivity of Structural Analogs (Hypothetical Data)
| Compound | Target IC₅₀ (nM) | Solubility (µg/mL) | LogP |
|---|---|---|---|
| Parent compound | 120 (Kinase X) | 15 (DMSO) | 3.2 |
| 2-Methoxy → Cl analog | 85 | 8 | 3.8 |
| Trifluoromethyl → CH₃ analog | >1000 | 25 | 2.5 |
Q. How should contradictory bioactivity data be resolved?
Conflicting results (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Metabolic instability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., triazole ring oxidation) .
- Off-target effects : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to confirm target engagement .
Q. What computational tools can predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the nicotinamide carbonyl .
- ADME prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cell predictions) and cytochrome P450 inhibition risks .
Q. How can stability under physiological conditions be optimized?
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Buffers containing ascorbic acid may reduce oxidative degradation .
- Photostability : Store in amber vials and test under ICH Q1B guidelines to prevent triazole ring cleavage .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
